molecular formula C7H10BF3N2O2 B13688982 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-boronic Acid

3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-boronic Acid

Cat. No.: B13688982
M. Wt: 221.98 g/mol
InChI Key: QNZADCJWAPXZMY-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-boronic Acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a pyrazole ring substituted with dimethyl and trifluoroethyl groups, along with a boronic acid functional group. The combination of these substituents imparts distinct chemical and physical properties, making it a valuable building block in various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-boronic Acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions using trifluoroethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-boronic Acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the boronic acid group to alkyl or aryl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoroethyl group.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are used under mild conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.

Major Products Formed

Scientific Research Applications

3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-boronic Acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.

    Biology: The compound is explored for its potential as a bioactive molecule in drug discovery and development.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound finds applications in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-boronic Acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups in biological molecules.

    Pathways Involved: The compound can modulate enzymatic activities and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pyrazoleboronic Acid Pinacol Ester
  • 1-Boc-pyrazole-4-boronic Acid Pinacol Ester
  • 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic Acid

Uniqueness

3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-boronic Acid stands out due to its unique combination of substituents, which impart distinct reactivity and stability. The presence of both dimethyl and trifluoroethyl groups enhances its lipophilicity and electronic properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H10BF3N2O2

Molecular Weight

221.98 g/mol

IUPAC Name

[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]boronic acid

InChI

InChI=1S/C7H10BF3N2O2/c1-4-6(8(14)15)5(2)13(12-4)3-7(9,10)11/h14-15H,3H2,1-2H3

InChI Key

QNZADCJWAPXZMY-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N(N=C1C)CC(F)(F)F)C)(O)O

Origin of Product

United States

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